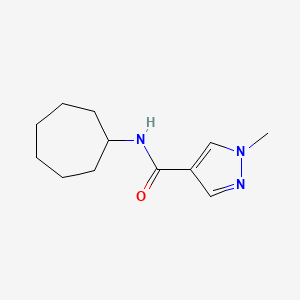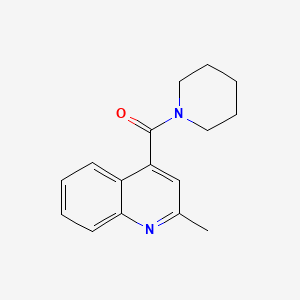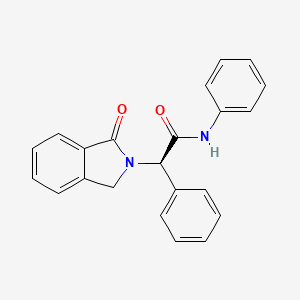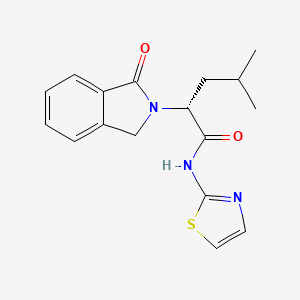![molecular formula C16H22N2O2 B7645180 N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AOE is a chemical compound that belongs to the family of benzamides. It has a molecular formula of C17H24N2O2 and a molecular weight of 288.39 g/mol. AOE is a white crystalline powder that is soluble in organic solvents such as ethanol and DMSO. It was first synthesized in 2012 by a group of researchers led by Dr. Jie Wu at the Shanghai Institute of Materia Medica.
Wirkmechanismus
The exact mechanism of action of AOE is not fully understood, but it is believed to act by modulating the activity of various ion channels and neurotransmitter receptors. AOE has been shown to enhance the activity of GABAergic neurotransmission, which is involved in the regulation of anxiety and mood. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and physiological effects:
AOE has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. AOE has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect the regulation of pain, anxiety, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AOE for lab experiments is its ability to modulate the activity of ion channels and neurotransmitter receptors, which can be useful for studying the regulation of pain, anxiety, and mood. However, one limitation of AOE is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on AOE. One direction is to investigate its potential as a treatment for anxiety and depression. Another direction is to study its effects on ion channels and neurotransmitter receptors in more detail, with the aim of identifying new therapeutic targets. Additionally, further research is needed to evaluate the safety and toxicity of AOE, particularly in long-term studies.
In conclusion, AOE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of AOE and its applications in various fields.
Synthesemethoden
The synthesis of AOE involves a multi-step process that starts with the reaction of 3-methylbenzoic acid with oxalyl chloride to form the acid chloride. This is followed by the reaction of the acid chloride with azepane-1,2-diamine to form the intermediate product, which is then treated with acetic anhydride to yield the final product, AOE.
Wissenschaftliche Forschungsanwendungen
AOE has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, AOE has been evaluated for its anti-inflammatory and analgesic properties. In pharmacology, AOE has been investigated for its effects on the central nervous system, including its potential as a treatment for anxiety and depression. In neuroscience, AOE has been studied for its ability to modulate the activity of ion channels and neurotransmitter receptors.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-7-6-8-14(11-13)16(20)17-12-15(19)18-9-4-2-3-5-10-18/h6-8,11H,2-5,9-10,12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVMDGDMNOXGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)

![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)




![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)

![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)

![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)